molecular formula C16H15F3N2O3S B4983088 N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea

N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea

Cat. No. B4983088
M. Wt: 372.4 g/mol
InChI Key: JBSZZHHWCCDLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as DMSO, and it is used as a solvent in various chemical reactions. This compound has a unique structure that makes it an excellent candidate for various applications in scientific research.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea has various applications in scientific research. It is commonly used as a solvent in chemical reactions and as a reagent in organic synthesis. It is also used in the preparation of various compounds that have biological activity. This compound is used in the synthesis of various inhibitors of enzymes, including protein kinases and matrix metalloproteinases. It is also used in the synthesis of compounds that have antitumor activity.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea is not well understood. However, it is known to inhibit the activity of various enzymes, including protein kinases and matrix metalloproteinases. It is also known to have antitumor activity.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea has various biochemical and physiological effects. It is known to inhibit the activity of various enzymes, including protein kinases and matrix metalloproteinases. It is also known to have antitumor activity. However, its effects on other biological processes are not well understood.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea has various advantages and limitations for lab experiments. Its unique structure makes it an excellent candidate for various applications in scientific research. It is also relatively easy to synthesize and purify. However, it is not suitable for all types of experiments, and its effects on biological processes are not well understood.

Future Directions

There are various future directions for the research on N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea. One direction is to investigate its effects on other biological processes. Another direction is to explore its potential as an inhibitor of other enzymes. Additionally, research can be done to optimize the synthesis and purification of this compound. Finally, more studies can be done to explore its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea is a chemical compound that has various applications in scientific research. Its unique structure makes it an excellent candidate for various applications in scientific research. It is commonly used as a solvent in chemical reactions and as a reagent in organic synthesis. It is also used in the preparation of various compounds that have biological activity. However, its effects on other biological processes are not well understood. Therefore, further research is needed to explore its potential in various fields of scientific research.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea involves the reaction of 3,4-dimethylphenyl isocyanate with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base. The reaction occurs at room temperature and yields a white crystalline solid. The purity of the compound can be improved by recrystallization.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[4-(trifluoromethylsulfonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3S/c1-10-3-4-13(9-11(10)2)21-15(22)20-12-5-7-14(8-6-12)25(23,24)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSZZHHWCCDLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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